molecular formula C10H12O5 B12397149 Methyl syringate-d6

Methyl syringate-d6

Cat. No.: B12397149
M. Wt: 218.24 g/mol
InChI Key: ZMXJAEGJWHJMGX-WFGJKAKNSA-N
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Description

Methyl syringate-d6 is a deuterium-labeled derivative of methyl syringate. Methyl syringate is a phenolic compound found in certain types of honey, such as asphodel monofloral honey. It is known for its role as a phenolic mediator for bacterial and fungal laccases and as an agonist of the transient receptor potential ankyrin 1 (TRPA1) channel .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl syringate-d6 can be synthesized by incorporating deuterium into methyl syringate. The deuteration process involves replacing hydrogen atoms with deuterium, which can be achieved through various chemical reactions. One common method is the use of deuterated reagents in the synthesis process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process typically includes multiple steps of purification, such as recrystallization and chromatography, to obtain the final product with the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Methyl syringate-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl syringate-d6 has a wide range of applications in scientific research:

Mechanism of Action

Methyl syringate-d6 exerts its effects primarily through its interaction with the TRPA1 channel. It acts as an agonist, activating the channel and leading to various physiological responses. Additionally, it inhibits the catalytic activity of protein tyrosine phosphatases, such as PTPN2 and PTPN6, which are involved in insulin resistance. This dual-targeting mechanism makes it a promising candidate for the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying metabolic pathways and drug development .

Properties

Molecular Formula

C10H12O5

Molecular Weight

218.24 g/mol

IUPAC Name

methyl 4-hydroxy-3,5-bis(trideuteriomethoxy)benzoate

InChI

InChI=1S/C10H12O5/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5,11H,1-3H3/i1D3,2D3

InChI Key

ZMXJAEGJWHJMGX-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1O)OC([2H])([2H])[2H])C(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC

Origin of Product

United States

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